molecular formula C13H14ClN5O2 B3814257 5-(acetylamino)-2-chloro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide

5-(acetylamino)-2-chloro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide

Cat. No.: B3814257
M. Wt: 307.73 g/mol
InChI Key: REKAILUVJQPWDR-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms. They are known for their wide range of biological activities, including anticancer properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and isocyanides . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically confirmed using spectroscopic techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse, depending on the specific functional groups present in the molecule. For instance, they can undergo reactions with various electrophiles and nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structures. Generally, these compounds are characterized by their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives often involves interactions with biological targets through hydrogen bonding . For instance, some derivatives have been found to inhibit the aromatase enzyme, which is involved in estrogen biosynthesis .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structures and biological activities. Some derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines, while showing selectivity against normal cell lines .

Future Directions

The future research directions in the field of 1,2,4-triazole derivatives include the design and synthesis of more effective and potent derivatives, as well as the exploration of their potential as therapeutic agents .

Properties

IUPAC Name

5-acetamido-2-chloro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O2/c1-7(12-15-6-16-19-12)17-13(21)10-5-9(18-8(2)20)3-4-11(10)14/h3-7H,1-2H3,(H,17,21)(H,18,20)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKAILUVJQPWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)NC(=O)C2=C(C=CC(=C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(acetylamino)-2-chloro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
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5-(acetylamino)-2-chloro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
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5-(acetylamino)-2-chloro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
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5-(acetylamino)-2-chloro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
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5-(acetylamino)-2-chloro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
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5-(acetylamino)-2-chloro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide

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